![molecular formula C19H13NO B097878 11-methylbenzo[c]acridine-7-carbaldehyde CAS No. 18936-78-2](/img/structure/B97878.png)
11-methylbenzo[c]acridine-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz©acridine-7-carboxaldehyde, 11-methyl- is a chemical compound with the molecular formula C19H13NO and a molecular weight of 271.313 g/mol . It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structure, which includes a benzene ring fused to an acridine moiety with a carboxaldehyde group at the 7th position and a methyl group at the 11th position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz©acridine-7-carboxaldehyde, 11-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Benz©acridine-7-carboxaldehyde, 11-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benz©acridine-7-carboxaldehyde, 11-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at different positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products Formed
Oxidation: Formation of Benz©acridine-7-carboxylic acid, 11-methyl-.
Reduction: Formation of Benz©acridine-7-carbinol, 11-methyl-.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benz©acridine-7-carboxaldehyde, 11-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benz©acridine-7-carboxaldehyde, 11-methyl- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death. The pathways involved may include the activation of apoptotic signals and inhibition of key enzymes involved in DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Benz©acridine: Lacks the carboxaldehyde and methyl groups.
Benz©acridine-7-carboxaldehyde: Lacks the methyl group at the 11th position.
Benz©acridine-11-methyl-: Lacks the carboxaldehyde group at the 7th position.
Uniqueness
Benz©acridine-7-carboxaldehyde, 11-methyl- is unique due to the presence of both the carboxaldehyde group at the 7th position and the methyl group at the 11th position.
Propiedades
Número CAS |
18936-78-2 |
|---|---|
Fórmula molecular |
C19H13NO |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
11-methylbenzo[c]acridine-7-carbaldehyde |
InChI |
InChI=1S/C19H13NO/c1-12-5-4-8-15-17(11-21)16-10-9-13-6-2-3-7-14(13)19(16)20-18(12)15/h2-11H,1H3 |
Clave InChI |
UAFDEKZGXRWCOX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O |
Key on ui other cas no. |
18936-78-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


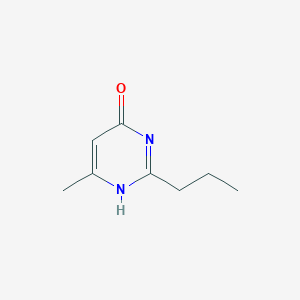
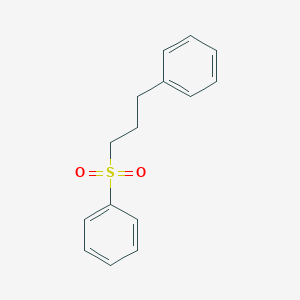
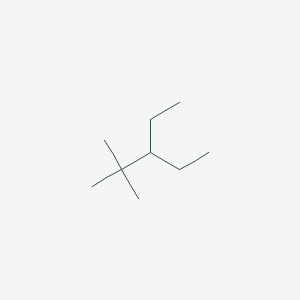
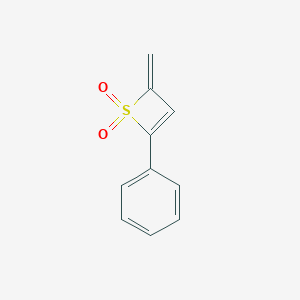
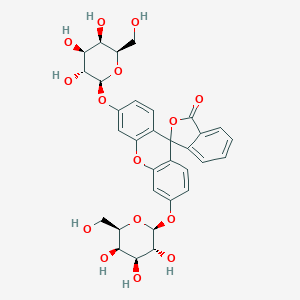
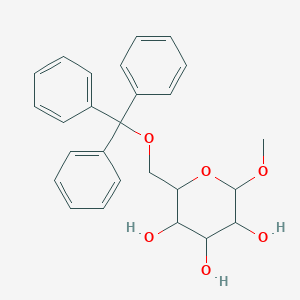
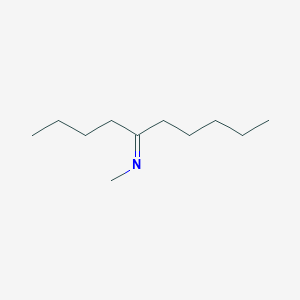
![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
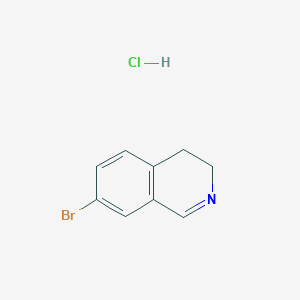
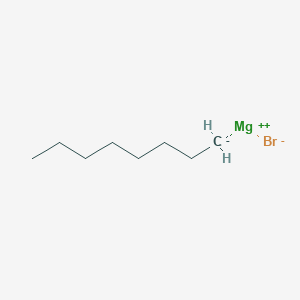
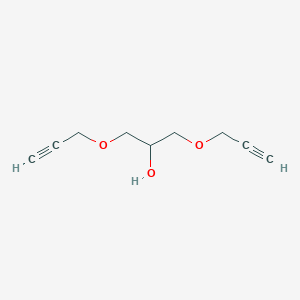
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
